molecular formula C11H9FN4 B1481522 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile CAS No. 2097964-48-0

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No. B1481522
CAS RN: 2097964-48-0
M. Wt: 216.21 g/mol
InChI Key: WCQPWSVABIPZBS-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile, or 1FEP, is a small molecule that has been studied extensively for its potential in a wide range of scientific research applications. 1FEP is a synthetic derivative of pyrazole, which is a heterocyclic aromatic compound composed of a five-membered ring of nitrogen, carbon, and hydrogen atoms. The addition of a fluoroethyl group to the pyrazole ring gives 1FEP a unique structure and allows it to interact with other molecules in a variety of ways. 1FEP has been studied for its potential to act as a ligand, a drug, a biosensor, and a catalyst in various scientific research applications.

Scientific Research Applications

Antitumor and Antimicrobial Activities

Research by El-Borai et al. (2012) demonstrated the synthesis of pyrazolo[3,4-b]pyridine derivatives, including compounds similar to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile. These compounds exhibited significant antibacterial and antifungal activities against various strains, as well as antitumor activity against liver cell lines (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Synthesis of Pyrazole-4-Carbonitrile Derivatives

Ali et al. (2016) explored the synthesis of pyrazole-4-carbonitrile derivatives through reactions involving similar compounds. These reactions led to the creation of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali, Ragab, Abdelghafar, & Farag, 2016).

Development of Kinase Inhibitors

Arunachalam et al. (2019) reported on the scalable synthesis of a compound structurally related to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile, identifying it as a potent kinase inhibitor. This synthesis addressed safety hazards and improved the purity of the final product (Arunachalam et al., 2019).

Crystal Structure and Reaction Mechanism Investigation

Liu et al. (2013) determined the crystal structure of a closely related compound and proposed a reaction mechanism for its interaction with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).

Corrosion Inhibition

Sudheer and Quraishi (2015) studied the corrosion inhibition effect of aryl pyrazolo pyridine derivatives on copper in hydrochloric acid. They found that these compounds, which share a similar structure with the compound , exhibited significant inhibition properties (Sudheer & Quraishi, 2015).

properties

IUPAC Name

2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4/c12-4-6-16-9(8-13)7-11(15-16)10-3-1-2-5-14-10/h1-3,5,7H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQPWSVABIPZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)C#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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